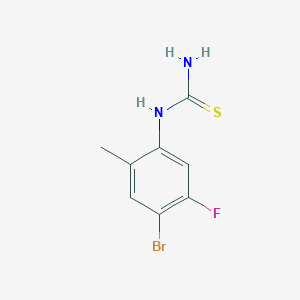

4-Bromo-5-fluoro-2-methylphenylthiourea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1263377-83-8 |

|---|---|

Molecular Formula |

C8H8BrFN2S |

Molecular Weight |

263.13 g/mol |

IUPAC Name |

(4-bromo-5-fluoro-2-methylphenyl)thiourea |

InChI |

InChI=1S/C8H8BrFN2S/c1-4-2-5(9)6(10)3-7(4)12-8(11)13/h2-3H,1H3,(H3,11,12,13) |

InChI Key |

FDKNOWNUSBPGNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=S)N)F)Br |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Bromo 5 Fluoro 2 Methylphenylthiourea

Precursor Synthesis Strategies for Halogenated and Methyl-Substituted Anilines and Thioureas

The foundation for the synthesis of 4-bromo-5-fluoro-2-methylphenylthiourea lies in the effective preparation of its core building blocks. These include halogenated and methyl-substituted anilines and the subsequent formation of the thiourea (B124793) moiety.

Synthesis of 4-Bromo-2-methylaniline (B145978) and Corresponding Intermediates

The synthesis of 4-bromo-2-methylaniline, also known as 2-amino-5-bromotoluene, is a key preliminary step. A common and effective route involves a three-step process starting from 2-methylaniline (o-toluidine). google.com This method is designed to control the position of bromination by using a protecting group.

The process begins with the protection of the amino group of 2-methylaniline. This is typically achieved through acetylation, where 2-methylaniline is reacted with a reagent like acetic anhydride (B1165640) to form N-(2-methylphenyl)acetamide. google.com This intermediate is a white, needle-like crystalline solid. The acetamide (B32628) group is an ortho-para director and is less activating than the amino group, which helps in controlling the subsequent bromination step.

The second step is the bromination of the N-(2-methylphenyl)acetamide. A brominating agent, such as N-bromosuccinimide (NBS), is used to introduce a bromine atom onto the aromatic ring, yielding N-(4-bromo-2-methylphenyl)acetamide. google.com

The final step is the hydrolysis of the protecting group. The N-(4-bromo-2-methylphenyl)acetamide is treated with an acid, such as concentrated hydrochloric acid, to remove the acetyl group and regenerate the amine functionality. google.com This yields the desired product, 4-bromo-2-methylaniline. This synthetic pathway is favored for its high purity and reliable outcomes. google.com

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | 2-Methylaniline | Acetic Anhydride | N-(2-methylphenyl)acetamide | Protection of the amino group |

| 2 | N-(2-methylphenyl)acetamide | N-Bromosuccinimide (NBS) | N-(4-bromo-2-methylphenyl)acetamide | Regioselective bromination |

| 3 | N-(4-bromo-2-methylphenyl)acetamide | Concentrated Hydrochloric Acid | 4-Bromo-2-methylaniline | Deprotection of the amino group |

Synthesis of 4-Fluoro-2-methylaniline (B1329321) and Corresponding Intermediates

Similarly, the synthesis of 4-fluoro-2-methylaniline (also known as 4-fluoro-o-toluidine) is another crucial precursor pathway. sigmaaldrich.com A common method for its preparation involves the reduction of a nitro-aromatic compound.

The synthesis typically starts with 4-fluoro-1-methyl-2-nitrobenzene. This starting material is then subjected to a reduction reaction to convert the nitro group (-NO2) into an amino group (-NH2). A variety of reducing agents can be employed for this transformation. A standard laboratory procedure involves the use of iron powder in the presence of a small amount of hydrochloric acid in an ethanol-water mixture. chemicalbook.com The reaction mixture is refluxed to drive the reduction to completion.

After the reduction, a work-up procedure involving filtration and extraction yields the crude 4-fluoro-2-methylaniline. chemicalbook.com Purification can be achieved through techniques like column chromatography to obtain the final product as a liquid. sigmaaldrich.com

| Starting Material | Reagents | Product | Key Transformation |

| 4-Fluoro-1-methyl-2-nitrobenzene | Iron powder, Hydrochloric acid, Ethanol/Water | 4-Fluoro-2-methylaniline | Reduction of nitro group to amino group |

Synthesis of Substituted Phenylthioureas (e.g., 4-Bromo-2-methylphenylthiourea, 4-Fluoro-2-methylphenylthiourea)

The conversion of substituted anilines into their corresponding phenylthiourea (B91264) derivatives is a well-established chemical transformation. A widely used method involves the reaction of the aniline (B41778) with an alkali metal thiocyanate (B1210189), such as ammonium (B1175870) thiocyanate, in the presence of an acid. ijcrt.orgorgsyn.org

In a typical procedure, the substituted aniline (e.g., 4-bromo-2-methylaniline or 4-fluoro-2-methylaniline) is dissolved in an aqueous solution containing hydrochloric acid and heated. ijcrt.org An aqueous solution of ammonium thiocyanate is then added, and the mixture is refluxed for several hours. ijcrt.org Upon cooling and dilution with water, the substituted phenylthiourea product precipitates out and can be collected by filtration. ijcrt.org This method is effective for producing a variety of phenylthiourea derivatives. orgsyn.org

An alternative route involves the reaction of the aniline with an isothiocyanate. For instance, N-acyl-thioureas can be synthesized by reacting an amine with an acyl-isothiocyanate, which can be generated in situ from an acyl chloride and ammonium thiocyanate. orgsyn.orgresearchgate.net

Direct Synthetic Routes for this compound

A plausible synthetic route would involve the reaction of 4-bromo-5-fluoro-2-methylaniline (B1276731) with a thiocyanate salt, such as ammonium thiocyanate, in an acidic medium, analogous to the general synthesis of phenylthioureas. ijcrt.org This reaction would introduce the thiourea moiety to the amino group of the aniline, yielding the final product.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency and yield of thiourea synthesis can be influenced by several factors. Optimization of these parameters is crucial for maximizing product output and purity.

Temperature and Reaction Time: The reaction of anilines with ammonium thiocyanate typically requires heating (reflux) for an extended period to ensure complete conversion. ijcrt.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.

pH Control: The acidity of the reaction medium is important. An acidic environment is necessary to facilitate the formation of the isothiocyanate intermediate from the thiocyanate salt. ijcrt.org

Purification: The purity of the final product can be enhanced through recrystallization from an appropriate solvent. orgsyn.org The choice of solvent is critical to ensure good recovery of the purified compound.

Catalysis: In some synthetic variations, particularly for more complex thioureas, catalysts may be employed to improve reaction rates and yields.

For the synthesis of precursors like 4-bromo-2-methylaniline, optimization involves careful control of the bromination step to ensure regioselectivity and prevent over-bromination. google.com Similarly, in the hydrolysis step, controlling the temperature and reaction time is key to efficiently removing the protecting group without degrading the product. google.com

Exploration of Green Chemistry Principles in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. The synthesis of thioureas has been an area of focus for the application of green chemistry principles.

Mechanochemistry: This technique involves conducting reactions in the solid state by mechanical grinding, often in a ball mill. nih.gov The mechanochemical synthesis of thioureas from amines and carbon disulfide or from thiocarbamoyl benzotriazoles has been reported. nih.govrsc.org These methods can significantly reduce or eliminate the need for bulk organic solvents, leading to a more sustainable process. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of thioureas. ijcrt.orgresearchgate.net A microwave-assisted procedure for reacting anilines with ammonium thiocyanate can be completed in minutes compared to hours for conventional heating. ijcrt.org

Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as green alternatives to traditional volatile organic solvents. They are often biodegradable, non-toxic, and can be recycled. rsc.orgresearchgate.net The synthesis of thioureas using a deep eutectic solvent like choline (B1196258) chloride/tin(II) chloride, which can also act as a catalyst, has been demonstrated to be an efficient and reusable system. rsc.orgresearchgate.net

Solvent-Free Reactions: Some methods aim to eliminate solvents altogether. For example, the reaction of amines and carbon disulfide on the surface of alumina (B75360) under microwave irradiation provides a solvent-free route to symmetrical N,N'-disubstituted thioureas. researchgate.net

These green approaches offer promising avenues for the synthesis of this compound and its precursors, aligning with the broader goals of sustainable chemical manufacturing.

Chemical Reactivity and Derivatization Pathways of this compound

The unique arrangement of substituents on the phenyl ring of this compound, along with the inherent reactivity of the thiourea group, dictates its chemical behavior. The presence of a bromine atom, a fluorine atom, and a methyl group on the aromatic ring, in addition to the electron-donating thiourea group, creates a complex interplay of electronic and steric effects that influence its reactivity towards various reagents.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Electrophilic Aromatic Substitution: The thiourea group is an activating group, directing incoming electrophiles to the ortho and para positions. However, the existing substitution pattern on the ring will influence the regioselectivity of further substitutions. The positions ortho and para to the thiourea group are already occupied by a methyl group and a bromine atom, respectively. The remaining vacant positions on the ring are subject to the combined directing effects of all substituents. Reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation could potentially be employed to introduce additional functional groups onto the aromatic scaffold.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing fluorine and bromine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). ebyu.edu.trmasterorganicchemistry.comnih.govlibretexts.org In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The fluorine atom, being highly electronegative, is often a good leaving group in SNAr reactions, especially when the ring is activated by other electron-withdrawing groups. ebyu.edu.trmasterorganicchemistry.com The rate of substitution is influenced by the nature of the nucleophile and the reaction conditions.

| Reaction Type | Potential Reagents | Potential Products | General Conditions |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivatives | 0-25 °C |

| Bromination | Br₂/FeBr₃ | Bromo-substituted derivatives | Room Temperature |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl-substituted derivatives | Varies, often requires heating |

| Nucleophilic Substitution | NaOMe, R₂NH | Methoxy (B1213986) or amino-substituted derivatives | Varies, often requires heating in a polar aprotic solvent |

Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., Thiazoles, Triazoles, Benzothiazoles)

The thiourea moiety in this compound is a key precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal and materials chemistry.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method for the formation of thiazole rings. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. In the context of this compound, reaction with various α-haloketones would lead to the formation of 2-amino-thiazole derivatives with the substituted phenyl group at the 2-amino position. The reaction conditions can be modified to influence the yield and purity of the resulting thiazoles. mdpi.com

Triazoles: The synthesis of triazoles from thioureas can be achieved through various routes. One common method involves the reaction of the thiourea with a hydrazine (B178648) derivative, followed by cyclization. The specific reagents and conditions will determine the type of triazole formed (e.g., 1,2,3-triazole or 1,2,4-triazole).

Benzothiazoles: N-Arylthioureas are valuable precursors for the synthesis of 2-aminobenzothiazoles via intramolecular C-S bond formation. This transformation can be achieved through oxidative cyclization using various catalysts, such as ruthenium, palladium, or copper. The reaction proceeds via the functionalization of an ortho C-H bond on the aryl ring, leading to the formation of the benzothiazole (B30560) core. For this compound, this cyclization would yield a substituted 2-aminobenzothiazole.

| Heterocycle | General Method | Key Reagents | Expected Product Structure |

| Thiazole | Hantzsch Synthesis | α-Haloketone | 2-(4-bromo-5-fluoro-2-methylphenylamino)thiazole derivative |

| Triazole | Reaction with Hydrazine derivative | Hydrazine derivative, Cyclizing agent | Substituted triazole with a 4-bromo-5-fluoro-2-methylphenyl group |

| Benzothiazole | Intramolecular C-H functionalization | Oxidizing agent, Catalyst (e.g., Ru, Pd) | Substituted 2-aminobenzothiazole |

Complexation with Transition Metal Ions

The thiourea functionality of this compound contains both sulfur and nitrogen donor atoms, making it an excellent ligand for coordination with transition metal ions. The coordination can occur through the sulfur atom, the nitrogen atoms, or in a bridging fashion, leading to the formation of a variety of metal complexes with different geometries and properties.

The electronic properties of the substituted phenyl ring, including the electron-withdrawing effects of the bromine and fluorine atoms, can influence the coordination behavior of the thiourea ligand and the stability of the resulting metal complexes. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy, along with single-crystal X-ray diffraction, are crucial for the characterization of these complexes and for determining the coordination mode of the ligand.

A study on the closely related ligand, [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea], has shown that it forms octahedral complexes with various transition metals such as Cu(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II), with the general formula [M(L)₂Cl₂]. mdpi.com It is anticipated that this compound would form similar complexes.

| Metal Ion | Typical Precursor | Expected Complex Geometry | Coordination Mode |

| Copper(II) | CuCl₂ | Octahedral/Square Planar | S- and/or N-coordination |

| Nickel(II) | NiCl₂ | Octahedral/Square Planar | S- and/or N-coordination |

| Cobalt(II) | CoCl₂ | Tetrahedral/Octahedral | S- and/or N-coordination |

| Zinc(II) | ZnCl₂ | Tetrahedral | S- and/or N-coordination |

| Palladium(II) | PdCl₂ | Square Planar | S-coordination |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 5 Fluoro 2 Methylphenylthiourea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides the most detailed information about the molecular framework of an organic compound. By analyzing various NMR experiments, the precise arrangement of atoms and their connectivity can be determined.

The ¹H NMR spectrum of 4-Bromo-5-fluoro-2-methylphenylthiourea would display characteristic signals for each type of proton present in the molecule. The chemical shifts are influenced by the electronic environment of the protons, while spin-spin coupling provides information about neighboring protons.

Aromatic Protons : The phenyl ring contains two aromatic protons. The proton at position 3 is expected to show a doublet signal due to coupling with the fluorine atom at position 5 (a four-bond coupling, ⁴JH-F). Similarly, the proton at position 6 would appear as a doublet due to coupling with the adjacent fluorine atom (a three-bond coupling, ³JH-F). The electron-withdrawing nature of the bromine and fluorine atoms would shift these signals downfield.

Methyl Protons : The three protons of the methyl group at position 2 are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum.

Thiourea (B124793) Protons : The protons of the amino (NH₂) and the N-H group of the thiourea moiety are expected to be observed as broad singlets. Their chemical shifts can be variable and are often dependent on the solvent used and the concentration of the sample.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Ar-H (at C3) | 7.10 - 7.40 | d | ~2-4 (⁴JH-F) |

| Ar-H (at C6) | 7.60 - 7.90 | d | ~6-9 (³JH-F) |

| CH₃ | 2.20 - 2.40 | s | N/A |

| NH | 8.50 - 9.50 | br s | N/A |

| NH₂ | 7.50 - 8.50 | br s | N/A |

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons : The six carbons of the benzene (B151609) ring are all chemically non-equivalent and are expected to produce six distinct signals in the aromatic region of the spectrum. The carbon atom bonded to the fluorine atom (C5) will appear as a doublet due to one-bond C-F coupling (¹JC-F), which is typically large. The carbons adjacent to the fluorine (C4 and C6) will also show smaller couplings.

Methyl Carbon : A single signal in the upfield region is anticipated for the carbon of the methyl group.

Thiourea Carbon : The carbon atom of the thiocarbonyl group (C=S) is highly deshielded and is expected to appear as a single peak in the far downfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity |

|---|---|---|

| C=S | 181.0 - 185.0 | s |

| C5 (C-F) | 157.0 - 161.0 | d (¹JC-F ≈ 245 Hz) |

| C1 (C-N) | 138.0 - 142.0 | s |

| C2 (C-CH₃) | 128.0 - 132.0 | s |

| C6 (CH) | 125.0 - 129.0 | d (²JC-F ≈ 20 Hz) |

| C3 (CH) | 118.0 - 122.0 | d (³JC-F ≈ 5 Hz) |

| C4 (C-Br) | 112.0 - 116.0 | d (²JC-F ≈ 25 Hz) |

| CH₃ | 17.0 - 21.0 | s |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. This signal would be split into a doublet of doublets due to coupling with the two neighboring aromatic protons (H3 and H6).

2D NMR experiments are instrumental in confirming the complete structural assignment.

COSY (Correlated Spectroscopy) : This experiment would reveal the coupling between the two aromatic protons, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum would establish the direct one-bond correlations between the protons and the carbons they are attached to, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This long-range correlation spectrum is crucial for piecing together the entire molecular structure. It would show correlations between protons and carbons that are two or three bonds away. For example, the protons of the methyl group would show correlations to C1, C2, and C3 of the phenyl ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching (thiourea) | 3450 - 3150 | Strong, Broad |

| C-H Stretching (aromatic) | 3100 - 3000 | Medium |

| C-H Stretching (methyl) | 2980 - 2870 | Medium |

| C=C Stretching (aromatic) | 1600 - 1450 | Medium to Strong |

| N-H Bending | 1650 - 1550 | Medium |

| C=S Stretching (thiourea) | 1350 - 1150 | Strong |

| C-N Stretching | 1400 - 1300 | Medium |

| C-F Stretching | 1270 - 1100 | Strong |

| C-Br Stretching | 700 - 550 | Medium |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Molecular Ion Peak : The electron ionization mass spectrum is expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of the bromine atom, a characteristic isotopic pattern with two peaks of almost equal intensity ([M]⁺ and [M+2]⁺) would be observed for the molecular ion.

Fragmentation Pattern : The molecule is expected to fragment in a predictable manner. Common fragmentation pathways would include the loss of the thiourea group, cleavage of the C-Br bond, and loss of the methyl radical. The resulting fragment ions would provide further evidence for the proposed structure. For instance, a significant fragment would likely correspond to the 4-bromo-5-fluoro-2-methylaniline (B1276731) cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For an aromatic thiourea derivative such as this compound, the UV-Vis spectrum is expected to reveal characteristic absorption bands corresponding to π → π* and n → π* transitions. The phenyl ring and the thiourea moiety constitute the primary chromophores.

The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system and the C=S double bond. The conjugation between the phenyl ring and the thiourea group influences the energy of these transitions. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons, primarily from the sulfur and nitrogen atoms of the thiourea group, to antibonding π* orbitals.

The substitution pattern on the phenyl ring, including the bromo, fluoro, and methyl groups, would cause shifts in the absorption maxima (λmax) of these transitions. The electronic properties of these substituents—whether electron-donating or electron-withdrawing—and their positions on the ring alter the energy gap between the molecular orbitals. For instance, halogen substituents can have a bathochromic (red shift) or hypsochromic (blue shift) effect depending on the interplay of their inductive and resonance effects.

A hypothetical UV-Vis absorption data table for this compound, based on general knowledge of similar compounds, might look as follows. It is important to note that these are illustrative values and require experimental verification.

Hypothetical UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

|---|---|---|---|

| π → π* | ~250-280 | High (~10,000-20,000) | Ethanol |

| n → π* | ~310-340 | Low (~100-1,000) | Ethanol |

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a wealth of structural information for this compound, including bond lengths, bond angles, and torsional angles.

From such an analysis, one could ascertain the planarity of the phenyl ring and the geometry of the thiourea group. The C-N and C=S bond lengths within the thiourea moiety would offer insight into the degree of delocalization of the π-electrons. Intermolecular interactions, such as hydrogen bonding (typically N-H···S) and halogen bonding (involving the bromine atom), which dictate the crystal packing, would also be elucidated. The relative orientation of the phenyl ring with respect to the thiourea substituent is another critical parameter that would be determined.

A successful crystallographic study would yield a set of crystallographic parameters that define the unit cell of the crystal lattice. Below is a representative table of the kind of data that would be obtained. These values are purely illustrative for this specific compound.

Illustrative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1223.4 |

| Z | 4 |

Thermogravimetric Analysis for Thermal Stability Profiling

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of a compound by monitoring its mass change as a function of temperature. A TGA curve for this compound would reveal the temperature at which the compound begins to decompose.

For many organic molecules like this, the TGA curve typically shows a stable region at lower temperatures, followed by one or more steps of mass loss as the temperature increases. Each step corresponds to the loss of a particular fragment of the molecule or its complete decomposition. The onset temperature of decomposition is a key indicator of the compound's thermal stability. The analysis is usually carried out under an inert atmosphere (like nitrogen) to prevent oxidative degradation. The final residual mass at the end of the experiment would also be determined.

A hypothetical TGA data table for the compound is presented below to illustrate the expected findings.

Representative Thermogravimetric Analysis Data for this compound

| Parameter | Value |

|---|---|

| Onset Decomposition Temperature (Tonset) | ~200-250 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | ~250-300 °C |

| Residual Mass at 600 °C | < 5% |

| Atmosphere | Nitrogen |

Computational and Theoretical Investigations of 4 Bromo 5 Fluoro 2 Methylphenylthiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

There is currently no published data available from Density Functional Theory (DFT) calculations specifically for 4-Bromo-5-fluoro-2-methylphenylthiourea. Such calculations would be necessary to determine its electronic structure and preferred molecular conformation.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

No specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound has been found in the reviewed literature. This information is crucial for understanding the molecule's reactivity and electronic properties. tandfonline.com

Mapping of Molecular Electrostatic Potential (MESP) Surfaces

There are no available studies that have mapped the Molecular Electrostatic Potential (MESP) surfaces of this compound. This analysis would be instrumental in identifying the electrophilic and nucleophilic sites within the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

A review of existing literature indicates a lack of studies employing molecular dynamics simulations to investigate the conformational flexibility and behavior of this compound in solution.

Quantum Chemical Calculations for Energetic and Spectroscopic Property Prediction

No specific quantum chemical calculations for predicting the energetic and spectroscopic properties of this compound have been reported in the scientific literature.

Analysis of Intermolecular Interactions and Crystal Packing Architectures

Information regarding the intermolecular interactions and crystal packing of this compound is not available. Crystal structure analysis would be required to understand these features. researchgate.net

Characterization of Hydrogen Bonding Networks

Due to the absence of crystal structure data, the hydrogen bonding networks within solid-state this compound have not been characterized.

An extensive search of scientific literature and databases has been conducted to gather information on the biological activities of the chemical compound this compound, as per the specified outline. The investigation focused on its in vitro antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Despite employing a comprehensive search strategy with numerous targeted queries, no research articles, patents, or other scientific documentation detailing the biological evaluation of this compound were identified. The searches for its antibacterial efficacy against Gram-positive strains (Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis) and Gram-negative strains (Chromobacterium violaceum, Escherichia coli, Pseudomonas aeruginosa) yielded no specific results for this compound. Similarly, no data was found regarding its antifungal activity against Rhizopus oryzae, Fusarium oxysporum, or Aspergillus terreus.

Furthermore, the investigation into the potential molecular targets and mechanisms of action, including interactions with the 16S-rRNA A-site, did not provide any information related to this compound.

In the context of anticancer research, no studies were found that evaluated the in vitro cytotoxicity of this compound against the specified human cancer cell lines: LNCaP (Prostate Cancer), G-361 (Melanoma), MCF-7 (Breast Cancer), HeLa (Cervical Cancer), or HCC HA22T (Hepatocellular Carcinoma).

Due to the complete absence of available data for this compound in the public domain and scientific literature, it is not possible to provide the requested article on its biological activity and mechanistic studies. The compound appears to be either a novel chemical entity that has not yet been subjected to biological screening or a compound for which the research findings are not publicly disclosed. Therefore, the detailed research findings and data tables as requested in the instructions cannot be generated.

Biological Activity and Mechanistic Studies of 4 Bromo 5 Fluoro 2 Methylphenylthiourea and Its Analogs in Vitro

Anticancer Activity Studies (In Vitro)

Analysis of Cell Cycle Arrest and Apoptosis Induction Pathways

Thiourea (B124793) derivatives are recognized for their potential to influence cell proliferation by inducing cell cycle arrest and apoptosis. Studies on various analogs show that these compounds can halt the cell cycle at different phases, thereby preventing cell division. For instance, some chalcone (B49325) derivatives have been shown to induce cell cycle arrest at the G2/M phase. nih.gov This process is often accompanied by the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. nih.gov

The induction of apoptosis is a hallmark of many anti-cancer agents. mdpi.com This process can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases, which are key executioner proteins. frontiersin.org A critical indicator of apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.govmdpi.com Research on flavonoids and other compounds demonstrates that the induction of apoptosis is frequently linked to the generation of reactive oxygen species (ROS) and the modulation of apoptosis-regulating proteins. nih.govmdpi.com For example, the flavonoid Prunetrin has been observed to induce apoptosis through the mitochondrial pathway, evidenced by an increase in cleaved caspase-9 and the pro-apoptotic protein Bak, alongside a decrease in the anti-apoptotic protein Bcl-xL. mdpi.comnih.gov While these general mechanisms are well-documented for related classes of compounds, specific studies detailing the precise pathways of cell cycle arrest and apoptosis induction for 4-Bromo-5-fluoro-2-methylphenylthiourea are areas for further investigation.

Inhibition of Key Protein Kinases and Signaling Cascades (e.g., MEK1/2, ERK, Akt, NF-kB, MAPK, Topoisomerase IIα, CDK1)

The anticancer potential of various compounds is often linked to their ability to inhibit protein kinases and disrupt signaling pathways essential for tumor growth and survival. nih.gov Key signaling cascades frequently targeted include the MAPK/ERK and PI3K/Akt pathways, which regulate cell proliferation, survival, and angiogenesis.

MAPK/ERK Pathway: The MEK/ERK pathway is a critical signaling cascade, and its inhibition is a validated strategy in cancer therapy. nih.gov Selective, allosteric inhibitors of MEK1/2 can block its activity, leading to a downstream reduction in phosphorylated ERK (p-ERK). nih.gov This blockade can induce anti-proliferative and pro-apoptotic effects in cancer cells. nih.govnih.gov Studies on other compounds, such as Vitamin C, have shown that the inhibition of the MAPK/ERK pathway can be dependent on the generation of reactive oxygen species (ROS). researchgate.net

Akt Signaling: The PI3K/Akt pathway is another crucial regulator of cell survival. Inhibition of this pathway, often observed through decreased levels of phosphorylated Akt (p-Akt), can trigger apoptosis. mdpi.comnih.gov

CDK1: Cyclin-dependent kinase 1 (CDK1) is a key regulator of the G2/M cell cycle checkpoint. mdpi.comnih.gov Inhibition of CDK1 can prevent cells from entering mitosis, leading to cell cycle arrest. nih.gov Combining CDK1 inhibitors with MEK inhibitors has been shown to cooperatively enhance apoptosis in certain cancer cells. nih.gov

While the inhibition of these kinases and pathways is a known mechanism for many therapeutic agents, including some thiourea derivatives, specific in vitro assays confirming the direct inhibitory action of this compound on MEK1/2, ERK, Akt, NF-kB, MAPK, Topoisomerase IIα, or CDK1 are essential to fully characterize its mechanistic profile.

Investigation of Allosteric Modulation Mechanisms (e.g., Sirtuin 6 (SIRT6) Activation)

A significant finding in the study of this compound analogs is their role in the allosteric activation of Sirtuin 6 (SIRT6). SIRT6 is a nuclear NAD+-dependent deacetylase that plays a critical role in genome stability, DNA repair, and gene expression, acting as a tumor suppressor in certain contexts. nih.govnih.govossila.com

The compound 5-Bromo-4-fluoro-2-methylaniline, a direct precursor, is a key ingredient in the synthesis of a class of SIRT6 activators known as MDL compounds. ossila.com One such activator, MDL-801, incorporates the 2-methyl-4-fluoro-5-bromo substituent on its phenyl ring. nih.gov Studies have demonstrated that these compounds bind to a novel allosteric site on the SIRT6 enzyme, distinct from the active site, to enhance its deacetylase activity. ossila.comnih.gov

Kinetic analyses revealed that this allosteric activation significantly increases the catalytic efficiency (kcat/Km) of SIRT6 for its histone H3K9ac substrate. nih.gov Molecular dynamics simulations and biochemical assays of MDL-801 have elucidated the mechanism, showing that conformational rotation of the 2-methyl-4-fluoro-5-bromo substituted phenyl ring within the binding pocket uncovers new hydrophobic interactions that boost the enzyme's deacetylation activity. nih.gov The 5-bromo substituent, in particular, has been proposed to function as an "allosteric driver" that is crucial for controlling the efficacy of the ligand's activating effect. nih.gov This allosteric activation of SIRT6 represents a promising therapeutic strategy, and the unique structural features of this compound make it a valuable scaffold for designing such modulators. nih.govnih.gov

Enzyme Inhibition and Receptor Binding Investigations (In Vitro)

In vitro assays are crucial for determining the direct interaction of a compound with specific enzymes and receptors, providing insight into its potential therapeutic applications.

Inhibition of Cyclooxygenase (COX-1, COX-2) Enzymes

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. nih.govnih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is inducible and upregulated during inflammation. nih.govyoutube.com Consequently, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects. nih.gov

Thiourea derivatives have been widely investigated as potential COX inhibitors. nih.goveurekaselect.comresearchgate.net Molecular docking and in vitro studies on a range of thiourea-based compounds have demonstrated their ability to bind to and inhibit COX enzymes. researchgate.netacs.org Research on a closely related analog, 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, has shown that it and its derivatives can interact with the active sites of both COX-1 and COX-2. csfarmacie.cz The findings from these in silico studies suggest that such compounds could exert anti-inflammatory effects by inhibiting the prostaglandin (B15479496) biosynthesis pathway. csfarmacie.cz However, the degree of selectivity for COX-2 over COX-1 can vary significantly among different derivatives. researchgate.net

Table 1: In Vitro COX Inhibition by Thiourea Analogs This table is representative of data found for thiourea derivatives and is for illustrative purposes. Specific IC50 values for this compound require direct experimental data.

| Compound Series | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| Thiourea derivatives with sulfonamide moiety | COX-2 | Selective inhibitory activity | researchgate.net |

| Pyrazolone-thiourea derivatives | COX-1 & COX-2 | Non-selective inhibition | researchgate.net |

| Pyrazole-thiourea-benzimidazole hybrids | COX-2 | Selective inhibition with nM IC50 values | acs.org |

| 1,2,4-triazole-thiol derivatives | COX-1 & COX-2 | Predicted interaction via molecular docking | csfarmacie.cz |

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. csfarmacie.cz It is instrumental in understanding the molecular basis of a drug's action and in designing more potent and selective inhibitors.

Identification of Putative Binding Pockets and Essential Interacting Residues

Molecular docking studies on thiourea derivatives and their analogs have provided valuable insights into their interactions with target enzymes like COX-2. nih.goveurekaselect.com These studies help identify the specific binding pockets and the key amino acid residues that are essential for the ligand-target interaction.

For COX-2, the active site contains a side pocket that is larger than in COX-1, which can be exploited for designing selective inhibitors. acs.org Docking analyses of various inhibitors have revealed key interactions:

Hydrogen Bonding: The sulfonamide group present in many COX-2 inhibitors forms crucial hydrogen bonds with residues like Tyr385 and Ser530 within the active site. researchgate.netacs.org

Hydrophobic Interactions: The phenyl rings of the ligand often engage in hydrophobic interactions with the residues lining the binding pocket, contributing to the stability of the complex. csfarmacie.cz

In studies of analogs like 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, docking simulations predicted that these compounds could fit within the active centers of COX enzymes, suggesting a mechanism for their potential anti-inflammatory activity. csfarmacie.cz The hydrophobic nature of the alkyl and phenyl groups in these molecules was shown to influence their affinity and selectivity towards COX-1 or COX-2. csfarmacie.cz The precise binding mode and the specific interacting residues for this compound would be definitively determined through dedicated docking simulations against the crystal structures of its target proteins.

Prediction of Binding Affinities and Ligand Selectivity

The binding affinity and selectivity of thiourea derivatives, including analogs of this compound, are critical determinants of their biological activity. Studies on various substituted phenylthiourea (B91264) compounds have demonstrated their potential to act as potent and selective inhibitors of various enzymes and cellular processes.

Molecular docking studies have been instrumental in predicting the binding interactions of thiourea analogs. For instance, research on N-((5-bromopyridin-2-yl)carbamothioyl) derivatives, which share structural similarities with the subject compound, has shown their potential as anticancer agents. ksu.edu.tr Molecular docking of these compounds against BRAF (V600E)-protein kinase, a key enzyme in some cancers, confirmed high binding affinities and an inhibitory effect. ksu.edu.tr The in vitro anticancer activity of these analogs against MCF-7 breast cancer cells revealed IC50 values in the micromolar range, indicating potent growth inhibition. ksu.edu.tr

The selectivity of these compounds is influenced by the nature and position of substituents on the phenyl ring. The presence of electron-withdrawing groups, such as halogens (bromo and fluoro) and a methyl group in this compound, is anticipated to modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for specific biological targets. For example, in a series of aryl fluorosulfate (B1228806) derivatives studied for their antitubercular activity, substitutions on the aryl ring significantly impacted their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. nih.gov

The principle of ligand selectivity is further exemplified by studies on protein kinase A (PKA) in certain pathogens, where subtle differences in the amino acid composition of the ligand-binding site lead to a preference for purine (B94841) nucleosides over cyclic nucleotides, the typical activators in mammalian cells. nih.gov This highlights how structural variations in both the ligand and the target protein are crucial for achieving selective binding.

Below is a data table summarizing the in vitro anticancer activity of some thiourea analogs.

| Compound | Target Cell Line | IC50 (µM) |

| N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide (HL1) | MCF-7 | 21.25 |

| [Ni(L1)2] complex | MCF-7 | 2.07 |

| N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide (HL2) | MCF-7 | 10.11 |

Data sourced from a study on N-((5-bromopyridin-2-yl)carbamothioyl) derivatives. ksu.edu.tr

Conformational Dynamics and Ligand-Induced Structural Changes in Target Molecules

The interaction of a ligand with its biological target is often a dynamic process that involves conformational changes in both the ligand and the target molecule. These structural rearrangements are fundamental to the mechanism of action and can dictate the biological outcome of the interaction.

Thiourea derivatives are known for their structural versatility and ability to adopt different conformations. rsc.org This flexibility allows them to fit into various binding pockets and interact with different target proteins. Upon binding, these ligands can induce significant conformational changes in the target molecule. X-ray crystallography studies on metal complexes of acylthioureas have shown that the thiourea ligand can coordinate with metal ions in different modes, leading to distinct geometries of the resulting complexes. rsc.org For instance, some Ru(II) benzene (B151609) complexes with acylthiourea ligands exhibit conformational equilibria in solution, but adopt a single, stable conformation in the crystalline state due to the energetic favorability of crystal packing. rsc.org

The concept of ligand-induced conformational change is well-documented in enzymology. For example, high-fidelity DNA polymerases undergo a significant conformational change from an "open" to a "closed" state upon binding the correct nucleotide, a process that is much less efficient with an incorrect nucleotide. nih.gov This dynamic process is crucial for ensuring the fidelity of DNA replication. Molecular dynamics simulations have shown that the binding of a mismatched nucleotide destabilizes the closed conformation of the enzyme, thereby reducing the rate of incorporation. nih.gov

Similarly, the catalytic activity of protein tyrosine phosphatases (PTPs) is regulated by the motion of a catalytic loop, which closes over the active site upon substrate binding. biorxiv.org This movement is essential for positioning key catalytic residues correctly. It is plausible that this compound and its analogs could induce analogous conformational changes in their target enzymes, thereby modulating their activity. The specific nature of these structural changes would depend on the precise interactions between the ligand and the protein, governed by the substitution pattern on the phenylthiourea scaffold.

Structure Activity Relationship Sar Studies and Rational Design Principles for 4 Bromo 5 Fluoro 2 Methylphenylthiourea Analogs

Impact of Halogen (Bromine, Fluorine) Substituent Position and Electronic Nature on Biological Efficacy

The presence, type, and position of halogen substituents on the phenyl ring of thiourea (B124793) derivatives are pivotal in determining their biological efficacy. Halogens influence the molecule's electronic properties, lipophilicity, and ability to form intermolecular interactions, such as halogen bonds, which can impact binding to biological targets. nih.govnih.gov

Theoretical studies on 1-(adamantan-1-yl)-3-arylthiourea derivatives, where the aryl group was substituted with fluorine, chlorine, or bromine, revealed significant effects on crystal packing and molecular conformation. nih.govacs.org The bromo and chloro derivatives were found to be isostructural, adopting a different conformation (anti-anti) compared to the fluoro derivative (anti-syn). nih.govacs.org This conformational difference, driven by the nature of the halogen, directly influences the potential for intermolecular hydrogen bonding and other non-covalent interactions. nih.govacs.org

The electronic nature of the halogen is a key factor. Fluorine, being highly electronegative, can alter the acidity of nearby protons and engage in hydrogen bonding. Bromine, being larger and more polarizable, can participate in halogen bonding, a type of non-covalent interaction that can be crucial for ligand-receptor binding. Research on other scaffolds has shown that increasing the atomic mass of the halogen substituent can sometimes lead to improved biological activity. rsc.org

| Lipophilicity | Halogen substitution generally increases lipophilicity (Br > F). | Can improve membrane permeability and access to intracellular targets. |

Role of Methyl Substitution on the Aromatic Ring in Modulating Biological Activity

The methyl group at the 2-position of the phenyl ring in 4-bromo-5-fluoro-2-methylphenylthiourea also plays a significant role in modulating biological activity. Methylation is a common strategy in medicinal chemistry to fine-tune a compound's properties. nih.gov

The primary effects of adding a methyl group can be categorized as:

Steric Influence : The methyl group adds steric bulk, which can either promote a specific, more active conformation or cause steric hindrance that prevents effective binding to a target. Its position ortho to the thiourea linkage can force the phenyl ring and the thiourea moiety into a particular dihedral angle, which may be optimal for biological activity.

Electronic Effect : As an electron-donating group, the methyl group can subtly influence the electronic character of the aromatic ring, potentially affecting interactions with the target protein.

Increased Lipophilicity : The addition of a methyl group increases the molecule's lipophilicity (hydrophobicity). This can enhance its ability to cross cell membranes and may lead to stronger binding in hydrophobic pockets of a target enzyme or receptor. nih.gov

In various studies on bioactive compounds, the strategic placement of methyl groups has been shown to enhance potency. For example, in a series of benzothiazole (B30560) derivatives, a methoxy (B1213986) group (which includes a methyl component) at a specific position was found to enhance antiproliferative activity. nih.gov

Table 2: Functional Role of Methyl Substitution in Phenylthiourea (B91264) Analogs

| Property Modulated | Description | Consequence for Biological Activity |

|---|---|---|

| Lipophilicity | Increases the hydrophobic character of the molecule. | May improve cell membrane penetration and binding to hydrophobic pockets. |

| Steric Hindrance | Adds bulk, influencing the molecule's conformation. | Can enforce a bioactive conformation or hinder binding, depending on the target's topology. |

| Metabolic Blocking | Can prevent enzymatic hydroxylation at its position. | Potentially increases the compound's metabolic stability and duration of action. |

| Electronic Donation | Weakly donates electron density to the aromatic ring. | May fine-tune electronic interactions with the biological target. |

Influence of Modifications to the Thiourea Moiety on Bioactivity Profiles

The thiourea moiety (-NH-C(S)-NH-) is a critical pharmacophore, largely due to its ability to form strong hydrogen bonds and interact with biological targets. biointerfaceresearch.com Modifications to this group can drastically alter the bioactivity profile of the resulting analogs.

The sulfur atom (thionyl group, C=S) and the two nitrogen atoms are key reactive centers. biointerfaceresearch.com The properties of thioureas differ significantly from their urea (B33335) analogs due to the lower electronegativity and greater polarizability of sulfur compared to oxygen. sciencepublishinggroup.com

Key modifications and their influence include:

N-Substitution : Introducing substituents on one or both nitrogen atoms of the thiourea group can modulate lipophilicity, steric profile, and hydrogen-bonding capacity. This can be a strategy to improve cell permeability or to explore additional binding interactions within a receptor pocket.

Acylation : Attaching an acyl group to one of the nitrogens (forming an acylthiourea) can introduce additional hydrogen bond acceptors (the carbonyl oxygen) and significantly change the electronic properties and conformation of the molecule. Novel acylthiourea derivatives have been designed as potent enzyme inhibitors. rsc.org

Isosteric Replacement : Replacing the sulfur atom with an oxygen (to form a urea) or selenium (to form a selenourea) is a common isosteric modification. nih.gov While structurally similar, these changes have profound effects on hydrogen bond strength and geometry, which can alter folding and binding properties. nih.gov

Bioisosteric Replacement : The entire thiourea moiety can be replaced by other functional groups with similar steric and electronic characteristics (bioisosteres). A classic example in drug discovery was the replacement of the thiourea in the H2-receptor antagonist metiamide (B374674) with a cyanoguanidine group to yield the successful drug cimetidine, which had reduced toxicity. nih.gov Other valid bioisosteres for thiourea include 2,2-diamino-1-nitroethene and N-aminosulfonylamidine. nih.gov

Table 3: Bioactivity Effects of Modifying the Thiourea Moiety

| Modification | Example Moiety | Impact on Properties | Reference |

|---|---|---|---|

| Isosteric Replacement (S to O) | Urea | Changes hydrogen bond donor/acceptor character, reduces polarizability. | nih.gov |

| Bioisosteric Replacement | Cyanoguanidine | Alters pKa, hydrogen bonding pattern, and metabolic profile; can reduce toxicity. | nih.gov |

| Bioisosteric Replacement | 2,2-Diamino-1-nitroethene | Provides alternative hydrogen bonding and electronic features. | nih.gov |

| N-Acylation | Acylthiourea | Adds a carbonyl group, increasing hydrogen bond acceptor sites and altering conformation. | rsc.org |

Rational Design and Synthesis of Novel Analogs for Enhanced Potency and Selectivity

The development of new analogs of this compound with improved potency and selectivity is guided by rational design principles, leveraging the SAR insights discussed previously. nih.gov

Application of Isosteric Replacements and Bioisosterism Concepts

Isosterism and bioisosterism are cornerstone concepts in rational drug design, allowing medicinal chemists to modify a lead compound to improve its pharmacological profile. nih.govnih.gov

Isosteric Replacement : This involves substituting an atom or group with another that has a similar size and shape. In the context of thiourea analogs, replacing the sulfur atom with oxygen (to yield a urea) or selenium (a selenourea) is a direct application. A study on oligourea foldamers showed that such substitutions, while seemingly minor, can perturb helical geometry and terminal flexibility, demonstrating their potential to fine-tune molecular conformation. nih.gov Replacing bromine with chlorine is another common isosteric replacement, which can subtly alter the compound's properties due to differences in size and electronegativity. acs.org

Bioisosteric Replacement : This is a broader concept where a functional group is replaced with another that retains similar biological activity. The goal is often to improve pharmacokinetics, reduce toxicity, or enhance target affinity. The historical development of H2-receptor antagonists provides a powerful example, where the problematic thiourea group in early compounds was successfully replaced by bioisosteres like cyanoguanidine (in cimetidine) and 2,2-diamino-1-nitroethene (in ranitidine), leading to safer and effective drugs. nih.gov For novel phenylthiourea analogs, replacing the thiourea scaffold with such groups could yield compounds with entirely new intellectual property and improved drug-like properties.

Scaffold Hopping and Combinatorial Library Design Approaches

To explore a wider chemical space and discover novel active compounds, more advanced strategies like scaffold hopping and combinatorial chemistry are employed.

Scaffold Hopping : This strategy involves replacing the central molecular core (the phenylthiourea scaffold) with a structurally different one while preserving the essential 3D arrangement of key functional groups (the pharmacophore). nih.gov The goal is to find new, patentable chemical series with potentially better properties. For example, the phenyl ring could be replaced by a different aromatic heterocycle, or the entire phenylthiourea structure could be replaced by a different scaffold that mimics its hydrogen bonding and hydrophobic features. Computational shape-similarity techniques are often used to identify promising new scaffolds for synthesis. nih.gov

Combinatorial Library Design : This approach involves the systematic, parallel synthesis of a large number of compounds (a library) from a common scaffold and a set of diverse building blocks. nih.govresearchgate.net Starting with the 4-bromo-5-fluoro-2-methylphenyl scaffold, a combinatorial library could be generated by reacting it with a diverse collection of amines to create a wide array of N'-substituted thioureas. This allows for the rapid exploration of SAR around that part of the molecule, quickly identifying substituents that enhance potency or selectivity. nih.gov

Table 4: Conceptual Combinatorial Library Based on the Phenylthiourea Scaffold

| Scaffold | Variable Building Block (R-NH2) | Resulting Analog Library | Purpose |

|---|

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. sciencepublishinggroup.comfarmaciajournal.com For thiourea derivatives, QSAR studies are essential for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. sciencepublishinggroup.comresearchgate.net

A typical QSAR study involves:

Data Set : A series of thiourea analogs with experimentally measured biological activities (e.g., IC50 values).

Descriptor Calculation : For each molecule, a set of numerical parameters, or "molecular descriptors," are calculated. These describe various physicochemical properties. Common descriptors for thiourea derivatives include:

Lipophilicity (LogP) : Describes the molecule's hydrophobicity, which is crucial for membrane permeability. sciencepublishinggroup.comsciencepublishinggroup.com

Electronic Descriptors : Parameters like dipole moment, partial atomic charges, and energies of molecular orbitals (HOMO/LUMO).

Topological and Steric Descriptors : Molecular weight, surface area, volume, and bond lengths, which relate to the size and shape of the molecule. sciencepublishinggroup.comsciencepublishinggroup.com

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors to the observed biological activity. sciencepublishinggroup.comsciencepublishinggroup.com

Validation : The predictive power of the QSAR model is rigorously tested to ensure it is robust and reliable.

QSAR studies on thiourea derivatives have identified lipophilicity (LogP) and specific bond lengths within the thiourea moiety as priority descriptors for predicting anticancer activity. sciencepublishinggroup.comsciencepublishinggroup.com These models provide a framework for understanding which properties are most critical for efficacy and guide the design of new, more potent analogs. farmaciajournal.com

Table 5: Common Descriptors in QSAR Models for Thiourea Derivatives

| Descriptor Type | Example | Significance in Predicting Bioactivity | Reference |

|---|---|---|---|

| Hydrophobicity | LogP (Partition Coefficient) | Correlates with membrane transport and bioavailability. | sciencepublishinggroup.comsciencepublishinggroup.com |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the molecule's ability to engage in electronic interactions. | farmaciajournal.com |

| Steric/Topological | Molecular Weight, Surface Area, Volume | Describes the size and shape, which are critical for receptor fit. | farmaciajournal.com |

| Structural | Bond lengths (e.g., C=S, C-N) | Can be critical for the specific interactions of the thiourea moiety. | sciencepublishinggroup.comsciencepublishinggroup.com |

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) method that correlates the biological activity of a series of compounds with their 3D steric and electrostatic properties. nih.gov The underlying principle of CoMFA is that the interactions between a ligand and its biological target are primarily driven by these fields.

In a typical CoMFA study of this compound analogs, the molecules would be aligned based on a common scaffold. The steric and electrostatic fields are then calculated at various grid points surrounding the aligned molecules. These field values are used as descriptors in a partial least squares (PLS) analysis to generate a QSAR model that can predict the biological activity of new, untested analogs.

A reliable CoMFA model is characterized by strong statistical parameters. For a series of triazine derivatives, a CoMFA model yielded a high correlation coefficient (r²) of 0.986 and a cross-validated coefficient (q²) of 0.724, indicating a robust and predictive model. nih.gov Similarly, a study on butitaxel analogues reported a CoMFA model with an r² of 0.943. mdpi.com

The results of a CoMFA analysis are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

Steric Contour Maps: These maps indicate areas where bulky substituents are favored (often shown in green) or disfavored (often shown in yellow). For analogs of this compound, a steric contour map might suggest that increasing the size of the substituent at a particular position on the phenyl ring could lead to improved activity, while steric hindrance is detrimental at another position.

Electrostatic Contour Maps: These maps illustrate regions where positive charge (blue contours) or negative charge (red contours) is beneficial for activity. For instance, an electrostatic contour map might reveal that an electron-withdrawing group, such as the fluorine atom in the parent compound, is crucial for interaction with the target protein. Studies on other thiourea analogs have shown that electrostatic interactions are highly correlated with their inhibitory activity. nih.gov

The insights gained from CoMFA contour maps provide a rational basis for the design of new analogs. For example, if a green steric contour appears near the methyl group, it would suggest that replacing it with a larger alkyl group could enhance potency. Conversely, a red electrostatic contour near the bromine atom would indicate that maintaining or enhancing the negative electrostatic potential in that region is important.

Table 1: Illustrative CoMFA Statistical Data for a Series of Phenylthiourea Analogs

| Parameter | Value | Description |

| q² (cross-validated r²) | 0.724 | Indicates the predictive ability of the model. |

| r² (non-cross-validated r²) | 0.986 | Shows the correlation between experimental and predicted activities. |

| Standard Error of Estimate | 0.164 | Represents the standard deviation of the residuals. |

| F-value | 275.889 | Indicates the statistical significance of the model. |

| Optimal Number of Components | 5 | The number of latent variables used in the PLS model. |

This table is illustrative and based on data from a 3D-QSAR study on triazine derivatives, demonstrating typical statistical values obtained in a CoMFA analysis. nih.gov

Hologram QSAR (HQSAR)

Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require molecular alignment, a potential advantage over 3D-QSAR methods like CoMFA. mdpi.com HQSAR encodes the 2D chemical structure of a molecule into a fixed-length array of integers, known as a molecular hologram. Each element in the hologram represents the count of specific molecular fragments. These fragment counts are then used as descriptors in a PLS analysis to develop a QSAR model.

The HQSAR methodology involves generating all possible molecular fragments for each compound in the dataset. These fragments are then hashed into a hologram array. The bin occupancies of the hologram serve as the independent variables to correlate with the biological activity.

A study on butitaxel analogues demonstrated the utility of HQSAR, generating a model with an r² of 0.919 and a q² of 0.471. mdpi.com For a series of thiolactone derivatives, the HQSAR model showed a q² of 0.791, indicating good predictive power. researchgate.net

Atomic Contribution Maps: In these maps, atoms are color-coded based on their contribution to the predicted activity. For this compound analogs, a contribution map might show that the bromine and fluorine atoms have a positive contribution, suggesting their importance for activity. Conversely, other parts of the molecule might be identified as having a negative or neutral contribution. Research on thiolactone derivatives using HQSAR revealed that hydrogen bond donors and acceptors played a significant role in their biological activity. researchgate.net

The information from HQSAR contribution maps can be used to guide the design of new analogs by suggesting which fragments to retain or modify. For example, if the phenyl ring shows a strong positive contribution, modifications should likely focus on the substituents rather than the core ring structure.

Table 2: Illustrative HQSAR Statistical Data for a Series of Thiourea Analogs

| Parameter | Value | Description |

| q² (cross-validated r²) | 0.471 | Indicates the predictive ability of the model. |

| r² (non-cross-validated r²) | 0.919 | Shows the correlation between experimental and predicted activities. |

| Standard Error of Prediction | 0.523 | A measure of the predictive accuracy for a test set. |

| Number of Components | 6 | The number of latent variables used in the PLS model. |

| Hologram Length | 97 | The number of bins in the molecular hologram. |

This table is illustrative and based on data from a HQSAR study on butitaxel analogues, demonstrating typical statistical values obtained in an HQSAR analysis. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.